2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]-2-oxo-N-prop-2-enylacetamide
Description
2-[1-[2-(Azepan-1-yl)-2-oxoethyl]indol-3-yl]-2-oxo-N-prop-2-enylacetamide is a synthetic indole-derived acetamide featuring a seven-membered azepane ring and an allyl (prop-2-enyl) substituent on the acetamide nitrogen. The indole core is substituted at the 3-position with a 2-oxoethyl group linked to the azepane moiety.
Properties
IUPAC Name |
2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]-2-oxo-N-prop-2-enylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-2-11-22-21(27)20(26)17-14-24(18-10-6-5-9-16(17)18)15-19(25)23-12-7-3-4-8-13-23/h2,5-6,9-10,14H,1,3-4,7-8,11-13,15H2,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAYDARXOSLMWDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]-2-oxo-N-prop-2-enylacetamide typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the azepan-1-yl group and the prop-2-enylacetamide moiety. Common reagents used in these reactions include indole, azepane, and acylating agents. Reaction conditions often involve the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound in bulk quantities. Quality control measures are essential to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]-2-oxo-N-prop-2-enylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperatures and pH.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]-2-oxo-N-prop-2-enylacetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antiviral, anti-inflammatory, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including viral infections and cancer.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]-2-oxo-N-prop-2-enylacetamide involves its interaction with specific molecular targets and pathways. The indole core structure allows it to bind with high affinity to various receptors and enzymes, modulating their activity. This compound may act on pathways involved in cell signaling, apoptosis, and inflammation, contributing to its biological effects .
Comparison with Similar Compounds
Sulfur-Containing Analogs
Several compounds share the indole-3-yl-2-oxoacetamide scaffold but differ in substituents and sulfur-based functional groups:
Key Observations :
Adamantane-Substituted Indole Derivatives
Adamantane-containing analogs demonstrate significant anticancer activity, providing a benchmark for comparison:
Key Observations :
Oxadiazole-Fused Indole Derivatives
Compounds combining indole with oxadiazole rings highlight structural diversity:
Key Observations :
- The absence of oxadiazole in the target compound may limit its antimicrobial utility but focus its mechanism on apoptosis pathways.
2-Oxoindoline Derivatives
2-Oxoindoline-based compounds exhibit diverse mechanisms:
Q & A
Q. Critical Conditions :
- Catalysts : Use of DMAP or HOBt improves coupling efficiency.
- Temperature : Controlled heating (60–80°C) minimizes side reactions.
- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) ensures purity .
How can spectroscopic techniques (NMR, IR, MS) be systematically applied to characterize this compound?
Basic Research Question
A methodological approach includes:
What in vitro assays are suitable for preliminary evaluation of its biological activity?
Basic Research Question
Common assays include:
Q. Experimental Design :
- Use positive controls (e.g., staurosporine for apoptosis).
- Dose-response curves (1–100 µM) to determine IC50 values .
How can reaction yields be optimized for the azepane-indole coupling step?
Advanced Research Question
Key variables to optimize:
- Solvent Polarity : DMF or DCM enhances solubility of intermediates .
- Catalyst Screening : Test Pd(II) catalysts or peptide coupling agents (e.g., EDC/HCl) .
- Stoichiometry : A 1.2:1 molar ratio of azepane reagent to indole precursor reduces unreacted starting material .
Q. Methodology :
- Design of Experiments (DoE) to evaluate interactions between variables.
- Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane) .
How to resolve contradictions in reported ¹H NMR shifts for the indole moiety?
Advanced Research Question
Discrepancies may arise from:
- Solvent Effects : Compare DMSO-d6 vs. CDCl3 (e.g., H3 proton shifts δ 7.1 vs. 7.3) .
- Tautomerism : Indole NH exchange rates in protic solvents.
Q. Validation Strategies :
- Variable-temperature NMR to assess dynamic effects.
- 2D NMR (COSY, HSQC) to assign overlapping signals .
Why do similar indole-acetamide derivatives show divergent biological activities?
Advanced Research Question
Factors influencing activity discrepancies:
Q. Analytical Approach :
- SAR Studies : Synthesize analogs with systematic substituent variations.
- Molecular Docking : Compare binding poses in EGFR or PI3K crystal structures .
What strategies mitigate solubility challenges in biological assays?
Advanced Research Question
- Co-solvents : Use DMSO (≤1% v/v) to maintain compound stability.
- Prodrug Design : Introduce phosphate or PEG groups to improve aqueous solubility .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles .
How to address instability of the propargylamide group under acidic conditions?
Advanced Research Question
- Protecting Groups : Temporarily mask the propargyl amine with Boc or Fmoc during synthesis .
- pH Optimization : Conduct reactions in neutral buffers (pH 6.5–7.5).
- Alternative Linkers : Replace propargyl with stable ether or triazole groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
